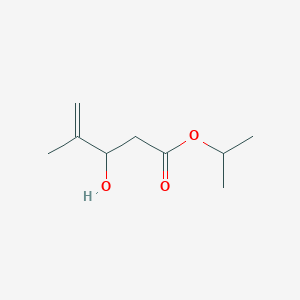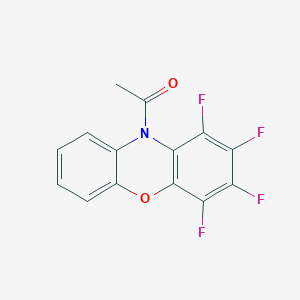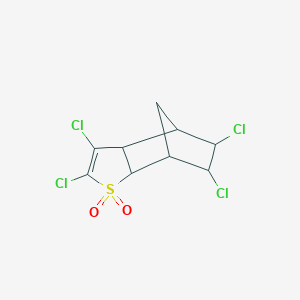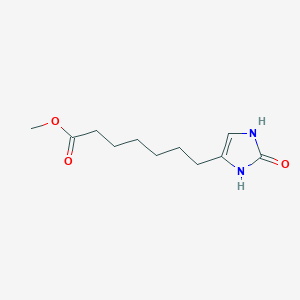![molecular formula C14H17N3O5 B14361628 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol CAS No. 92462-61-8](/img/structure/B14361628.png)
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline core substituted with a nitro group at the 8th position and a bis(2-hydroxyethyl)amino group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8th position.
Formylation: The nitrated quinoline is then subjected to formylation to introduce a formyl group at the 5th position.
Amination: The formylated product is reacted with bis(2-hydroxyethyl)amine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of aminoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives with carboxylic acid or ketone functionalities.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
相似化合物的比较
Similar Compounds
8-Nitroquinoline: Lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical reactivity and applications.
5-{[Bis(2-hydroxyethyl)amino]methyl}quinoline: Lacks the nitro group, affecting its electronic properties and biological activity.
5-{[Bis(2-hydroxyethyl)amino]methyl}-6-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol is unique due to the combination of its nitro and bis(2-hydroxyethyl)amino groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
| 92462-61-8 | |
分子式 |
C14H17N3O5 |
分子量 |
307.30 g/mol |
IUPAC 名称 |
5-[[bis(2-hydroxyethyl)amino]methyl]-8-nitroquinolin-6-ol |
InChI |
InChI=1S/C14H17N3O5/c18-6-4-16(5-7-19)9-11-10-2-1-3-15-14(10)12(17(21)22)8-13(11)20/h1-3,8,18-20H,4-7,9H2 |
InChI 键 |
AFFMPXVOZOBHEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2CN(CCO)CCO)O)[N+](=O)[O-])N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/no-structure.png)





![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
